Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
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Overview
Description
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two 2-chlorobenzyl groups attached to a piperidin-4-ylmethyl-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the alkylation of piperidine with 2-chlorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the amine group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives with increased hydrogen content.
Substitution: Substituted compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bis-(2-chloro-benzyl)-amine derivatives: Compounds with similar structures but different substituents on the benzyl groups.
Piperidine derivatives: Compounds with variations in the piperidine ring or different substituents.
Uniqueness
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride stands out due to its specific combination of 2-chlorobenzyl groups and piperidin-4-ylmethyl-amine backbone, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N,N-bis[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2.ClH/c21-19-7-3-1-5-17(19)14-24(13-16-9-11-23-12-10-16)15-18-6-2-4-8-20(18)22;/h1-8,16,23H,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGHXHXMPAFMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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